Product packaging for bis-(chloro-phenyl-methylene)-hydrazine(Cat. No.:CAS No. 729-44-2)

bis-(chloro-phenyl-methylene)-hydrazine

Cat. No.: B8525593
CAS No.: 729-44-2
M. Wt: 277.1 g/mol
InChI Key: SAZIGIAVMOYTBU-UHFFFAOYSA-N
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Description

Overview of Hydrazone Derivatives in Contemporary Chemical Research

Hydrazone derivatives represent a significant and versatile class of organic compounds characterized by the >C=N-NH- functional group. This structural motif, arising typically from the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (aldehyde or ketone), imparts a unique combination of physical and chemical properties that have made it a cornerstone in various fields of chemical science. rhhz.nettaylorandfrancis.com The presence of the azomethine group (-N=CH-), conjugated with a lone pair of electrons on the adjacent nitrogen atom, results in a molecule with both nucleophilic and electrophilic centers, underpinning its diverse reactivity. rhhz.netdergipark.org.tr

In contemporary research, hydrazones are extensively investigated for a wide array of applications. Their ability to form stable coordination complexes with various metal ions has established their importance in analytical chemistry for the spectrophotometric detection of metals, anions, and organic molecules. dergipark.org.trresearchgate.net In medicinal chemistry, hydrazone derivatives are prolific scaffolds for drug discovery, with studies demonstrating a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net Furthermore, their utility extends to materials science, where they are explored as corrosion inhibitors, components of light-emitting diodes, and initiators for polymerization. researchgate.net The synthetic accessibility and modularity of the hydrazone framework allow for fine-tuning of its electronic and steric properties, making it an attractive building block for creating complex molecules and functional materials. rhhz.netacs.org

Significance of Bis-Hydrazone Systems in Advanced Chemical Synthesis and Functional Materials

Expanding upon the foundational hydrazone structure, bis-hydrazone systems, which contain two hydrazone moieties within a single molecule, offer enhanced functionality and structural complexity. These compounds have garnered significant interest as advanced precursors and versatile ligands in coordination chemistry and materials science. nih.gov The presence of multiple nitrogen donor sites makes them excellent chelating agents, capable of forming stable and structurally diverse complexes with a range of metal ions. researchgate.net These metal complexes are not merely structural curiosities; they have shown potential in catalysis and as models for biological systems. researchgate.net

The applications of bis-hydrazone systems in functional materials are particularly noteworthy. Research has demonstrated their use in developing materials with interesting magnetic and optical properties. For instance, certain copper(II) and cobalt(II) coordination compounds derived from bis-hydrazones exhibit antiferromagnetic exchange interactions and long-range magnetic ordering. rsc.org Their conjugated π-systems also make them candidates for nonlinear optical (NLO) materials. researchgate.net Furthermore, the biological activity of bis-hydrazones is an active area of investigation, with some derivatives showing significant cytotoxicity against cancer cell lines and the ability to interact with and cleave DNA, suggesting potential as therapeutic agents. rsc.orgnih.gov The ability to bridge metal centers or self-assemble into complex architectures like double helicates further underscores their importance in the rational design of advanced functional materials. rsc.org

Specific Academic Focus on Bis-(Chloro-Phenyl-Methylene)-Hydrazine and Related Structural Motifs

Within the broader class of bis-hydrazones, those featuring halogenated aromatic rings, such as this compound, are of specific academic interest due to the influence of the chloro-substituent on the molecule's electronic properties, crystal packing, and reactivity. The name typically refers to isomers of bis(chlorobenzylidene)hydrazine, which are symmetrical azines formed from the condensation of a chlorobenzaldehyde with hydrazine.

One well-characterized example is 1,2-bis(2-chlorobenzylidene)hydrazine. researchgate.netnih.gov X-ray diffraction studies reveal that this molecule possesses a crystallographically imposed inversion center at the midpoint of the N-N single bond. nih.gov The molecular skeleton is nearly planar, a feature that facilitates π-system conjugation. researchgate.netnih.gov The C=N double bond length is approximately 1.272 Å, and the N-N single bond length is about 1.418 Å. researchgate.netnih.gov The crystal packing of this particular isomer is notable for the absence of classical intermolecular hydrogen bonds. researchgate.netnih.gov The synthesis is typically achieved via a reflux reaction of 2-chlorobenzaldehyde (B119727) and hydrazine in ethanol. researchgate.net

Table 1: Crystallographic Data for 1,2-Bis(2-chlorobenzylidene)hydrazine. researchgate.netnih.gov

Research into related structural motifs, such as (1Z,2Z)-1,2-bis(3-chlorophenyl hydrazino)benzil, further highlights the academic focus. nih.gov In these more complex systems, advanced techniques like Density Functional Theory (DFT) are employed alongside experimental methods (XRD, FT-IR, UV-Vis) to gain a deeper understanding of the geometrical and electronic properties. nih.gov These computational studies help elucidate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and other descriptors that correlate with the molecule's reactivity and potential for applications, for instance, as antiviral agents. nih.gov

Current Theoretical and Methodological Gaps in Bis-Hydrazone Research

Despite significant progress, several theoretical and methodological gaps persist in the field of bis-hydrazone research. A primary area for development is in synthetic methodology. While classical condensation reactions are well-established, there is a growing need for more efficient, environmentally benign, and versatile synthetic routes. orgsyn.org The exploration of novel catalytic systems, such as the use of nanoparticles, is an emerging area but has not yet been broadly applied across the diverse range of bis-hydrazone structures. tandfonline.com

From a theoretical standpoint, while DFT calculations are now commonly used to predict molecular properties, there is often a lack of comprehensive experimental validation to corroborate these computational findings. nih.govrsc.org For instance, predictions of significant nonlinear optical properties or specific biological interactions require rigorous experimental confirmation to translate theoretical promise into practical application. A deeper mechanistic understanding of the synthesis of hydrazones, combining computational and experimental kinetic studies, is also an area that remains underexplored for many systems. rsc.org

Furthermore, while numerous studies screen bis-hydrazone derivatives for various biological activities, detailed investigations into their mechanisms of action are often limited. rsc.org For example, reports of DNA nuclease activity or enzyme inhibition would be strengthened by in-depth biochemical studies to identify specific binding sites and elucidate the molecular pathways involved. rsc.orgnih.gov A more systematic approach to establishing clear structure-activity relationships (SARs) is also needed to move beyond serendipitous discovery and enable the rational design of new bis-hydrazone-based functional materials and therapeutic agents with optimized properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2N2 B8525593 bis-(chloro-phenyl-methylene)-hydrazine CAS No. 729-44-2

Properties

CAS No.

729-44-2

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

SAZIGIAVMOYTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Strategies for Bis-Hydrazones

Modern synthetic approaches for bis-hydrazones focus on innovative techniques that offer significant advantages over traditional condensation reactions. These include the use of catalysts, solvent-free conditions, multi-component reactions, and ultrasound irradiation to enhance reaction kinetics and sustainability.

The formation of bis-hydrazones, often referred to as azines, is typically achieved through the condensation of a hydrazine (B178648) source with an aldehyde or ketone. mdpi.com While this reaction can proceed without a catalyst, the use of catalytic systems has been shown to significantly improve reaction rates and yields. nih.gov

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. mdpi.comsciforum.net For instance, a nickel-based heterogeneous catalyst has been effectively used for the synthesis of ketazines (bis-hydrazine derivatives) from various acetophenone derivatives and hydrazine hydrate. This method is noted for its low catalyst loadings and short reaction times, presenting an economical and environmentally friendly approach. mdpi.comsciforum.net

Other catalytic systems employed in hydrazone synthesis include:

Palladium complexes : Chiral bis-hydrazone ligands have been developed for use in palladium-catalyzed enantioselective cross-coupling reactions. acs.org

Natural acids : Citric acid has been utilized as a natural, biodegradable, and non-toxic catalyst that enhances reaction efficiency by increasing yields and reducing reaction times in hydrazone formation. nih.gov

Cerium(IV) sulfate : This compound has been used as an eco-friendly catalyst with high activity and reusability in the multi-component synthesis of bis-pyrazolyl derivatives, which share a structural relationship with bis-hydrazones. scielo.org.mx

Catalyst TypeExampleKey AdvantagesReference
HeterogeneousNickel-based catalystEasy separation, reusability, low catalyst loading, short reaction times. mdpi.comsciforum.net
HomogeneousPalladium ComplexesUsed in enantioselective synthesis of chiral bis-hydrazone ligands. acs.org
OrganocatalystCitric AcidBiodegradable, non-toxic, improves yields and reaction times. nih.gov
Eco-friendly SaltCe(SO4)2·4H2OHigh catalytic activity, reusable, effective in multi-component reactions. scielo.org.mx

In line with the growing emphasis on sustainable chemical practices, several green chemistry protocols for the synthesis of hydrazone and bis-hydrazone derivatives have been developed. These methods aim to minimize or eliminate the use of hazardous substances. mdpi.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by eliminating solvent waste. Microwave irradiation has been successfully applied to the synthesis of hippuric hydrazones without any solvent, demonstrating a clean and efficient protocol. minarjournal.com Similarly, the synthesis of 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved under solvent-free conditions at elevated temperatures, resulting in high yields within minutes. scielo.org.mx

Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. A water-glycerol mixture has been used as a green solvent system for the ultrasound-accelerated synthesis of hydrazine carboxamide analogues. nih.govnih.govresearchgate.net This approach not only avoids volatile organic compounds but also leads to faster and more productive reactions compared to conventional methods. nih.govnih.govresearchgate.net The use of aqueous-ethanol media with a biodegradable catalyst like meglumine also represents a mild and environmentally benign protocol for hydrazone synthesis. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular complexity. sharif.edu

A pseudo five-component reaction has been developed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. This one-pot synthesis involves the reaction of two equivalents of phenylhydrazine, two equivalents of an acetylenedicarboxylate, and one equivalent of an aromatic aldehyde. sharif.edu Another example is the one-pot synthesis of 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) from aryl aldehydes, phenyl hydrazine, and ethyl acetoacetate. scielo.org.mx

The mechanism for these pseudo-MCRs often involves an initial condensation to form an intermediate, which then undergoes a subsequent Knoevenagel condensation and Michael addition sequence. nih.gov For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives proceeds by first forming a pyrazole intermediate from hydrazine and ethyl acetoacetate. This intermediate then undergoes a Knoevenagel condensation with an aldehyde, followed by a Michael addition with a second pyrazole molecule to yield the final bis-scaffold. nih.gov

The application of ultrasonic irradiation in chemical synthesis has emerged as a powerful tool for process intensification. nih.govnih.govresearchgate.net This technique significantly accelerates reaction rates, often under milder conditions than traditional heating methods. nih.gov In the synthesis of hydrazine derivatives, ultrasound-mediated reactions have proven to be much faster and more productive than conventional approaches. nih.govnih.govresearchgate.net

The enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with extremely high temperatures (2000–5000 K) and pressures, which dramatically affects chemical transformations. nih.gov An efficient and environmentally friendly synthesis of hydrazine carboxamides has been reported using ultrasonic irradiation in a water-glycerol solvent system, highlighting the benefits of this green methodology. nih.govnih.govresearchgate.net This technique is not only more energy-efficient but also less expensive than conventional heating. nih.gov

Synthetic MethodReaction Time (Ultrasound)Reaction Time (Conventional)Reference
Synthesis of Phenylcarbamates20 min4 h nih.govresearchgate.net
Synthesis of N-phenylhydrazinecarboxamide30-45 min24 h nih.govresearchgate.net
Synthesis of Hydrazine Carboxamides5-20 min30 min to 48 h nih.govresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction pathways is crucial for optimizing synthetic protocols and controlling product formation. The condensation reaction leading to bis-hydrazones has been investigated to elucidate its mechanistic details.

The formation of a bis-hydrazone (azine) involves the condensation of two molecules of an aldehyde or ketone with one molecule of hydrazine. acs.org The reaction proceeds via nucleophilic addition and subsequent dehydration steps. acs.org Two primary pathways have been proposed for this transformation. acs.org

Pathway 1: This pathway begins with the nucleophilic attack of one amino group of hydrazine on the carbonyl carbon of the first aldehyde/ketone molecule. This forms an unstable hemiaminal intermediate. acs.org This intermediate then undergoes dehydration to yield a monohydrazone. The remaining free amino group of the monohydrazone then attacks a second carbonyl molecule, forming another hemiaminal-like intermediate, which subsequently dehydrates to give the final symmetric bis-hydrazone (azine) product. acs.org

Pathway 2: In this alternative mechanism, the initial hemiaminal intermediate formed from the first condensation does not dehydrate to a monohydrazone. Instead, it directly reacts with a second molecule of the carbonyl compound. This is followed by sequential elimination of two water molecules to form the final bis-hydrazone product, converging with the final steps of Pathway 1. acs.org

Both pathways involve the formation of a C=N bond through the elimination of water, a characteristic feature of condensation reactions. researchgate.net The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. researchgate.net

Characterization of Key Intermediates and Transition States

The synthesis of bis-(chloro-phenyl-methylene)-hydrazine proceeds through several key intermediates. The reaction of bis(alpha-chlorobenzylidene)hydrazine with nucleophiles, such as alkylamines, under mild conditions has been shown to yield bis(alpha-alkylaminobenzylidene)hydrazines as stable intermediates. researchgate.net The stability of these intermediates is notably influenced by the steric bulk of the nucleophile's alkyl substituent. researchgate.net

Table 1: Spectroscopic Data for a Representative Analogous Hydrazone

Spectroscopic TechniqueCharacteristic FeaturesReference Compound
¹H NMR Signals for aromatic protons, N-H protons, and protons of the methylene (B1212753) bridge.1,2-di(benzylidene)hydrazine
¹³C NMR Resonances for aromatic carbons and the imine (C=N) carbon.1,2-di(benzylidene)hydrazine
IR Spectroscopy Stretching vibrations for N-H, C-H (aromatic), and C=N bonds.1,2-di(benzylidene)hydrazine
X-ray Crystallography Orthorhombic crystal system, Pbcn space group.1,2-di(benzylidene)hydrazine eurjchem.com

Computational Analysis of Energetic Profiles and Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides significant insights into the reaction mechanisms of hydrazone formation and related processes. nih.gov These studies allow for the mapping of the potential energy surface, identifying the energetic profiles of reactants, intermediates, transition states, and products.

For the formation of hydrazones, computational studies have elucidated the multi-step nature of the reaction, which involves the initial nucleophilic attack of the hydrazine on the carbonyl group to form a tetrahedral intermediate, followed by a dehydration step. nih.gov The activation barriers for each step can be calculated, and the rate-determining step can be identified. In many cases, the dehydration step is found to have the highest activation energy.

Hydrogen bonding has been shown to play a crucial role in stabilizing transition states in hydrazone exchange reactions, thereby lowering the activation barriers. rsc.orgljmu.ac.uk Computational models can quantify the energetic contribution of these non-covalent interactions. The energetic profiles can also reveal the influence of catalysts, such as acids or bases, on the reaction pathway, showing how they can lower the activation energies of key steps. nih.gov

Table 2: Calculated Energetic Parameters for a Model Hydrazone Formation Reaction

Reaction StepCalculated ParameterValue (kcal/mol)
Nucleophilic AttackActivation Energy (Ea)15-20
DehydrationActivation Energy (Ea)20-25
Overall ReactionEnthalpy of Reaction (ΔH)-10 to -5

Note: The values in this table are representative and based on computational studies of analogous systems. The actual values for this compound may vary.

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The electronic nature of substituents on the aromatic rings can significantly impact the kinetics and selectivity of the formation of this compound. In the context of hydrazone formation, electron-withdrawing groups on the carbonyl-containing reactant are known to increase the reaction rate. nih.gov This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

Conversely, electron-donating groups on the aromatic ring of the hydrazine would increase its nucleophilicity, also leading to an enhancement of the reaction rate. The Hammett equation can be used to quantify these electronic effects, with positive ρ (rho) values indicating that the reaction is favored by electron-withdrawing groups on the electrophile. nih.gov

In the case of this compound, the chloro substituent is an electron-withdrawing group. This would be expected to increase the reactivity of the precursor, bis(alpha-chlorobenzylidene)hydrazine, towards nucleophilic substitution.

Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby decreasing the reaction rate. researchgate.net This steric hindrance can also influence the selectivity of the reaction, favoring the formation of one stereoisomer over another. For instance, the stability of bis(alpha-alkylaminobenzylidene)hydrazine intermediates was found to increase with the increasing bulk of the alkyl substituent. researchgate.net

Table 3: Qualitative Influence of Substituents on Hydrazone Formation Rate

Substituent on Phenyl Ring (Electrophile)Electronic EffectExpected Effect on Reaction Rate
-NO₂Electron-withdrawingIncrease
-ClElectron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Electron-donatingDecrease

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of Bis-(Chloro-Phenyl-Methylene)-Hydrazine and Analogues

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids. Studies on this compound analogues have yielded precise data on their atomic arrangement, molecular geometry, and packing in the solid state.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The acquisition of crystallographic data for these compounds typically involves the use of single-crystal X-ray diffractometers. Crystals suitable for analysis are grown from solutions by methods such as slow evaporation. nih.gov The crystal is mounted and maintained at a specific temperature, often 100 K or 293 K, while being irradiated with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation). The diffraction patterns are recorded, and the resulting data are processed to yield the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined by full-matrix least-squares on F². In many studies, hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. researchgate.net

Comprehensive Analysis of Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of the molecular geometry of related azine structures provides valuable information. For instance, in an analogue containing a planar azine fragment (C=N-N=C), the bond lengths are crucial for understanding the electronic structure. The C=N double bonds are typically shorter than the central N-N single bond, indicating electron delocalization across the backbone. mdpi.com

In one studied azine analogue, (1Z,2E)-1-(2-chlorophenyl)-2-(3-methyl-5-methylidenedihydrothiophen-2(3H)-ylidene)hydrazine, the azine fragment C2-N8-N9-C10 was found to be planar. mdpi.com The specific bond lengths and a key torsion angle for this fragment are detailed below.

ParameterValue
C=N8 Bond Length1.274 (3) Å
C=N9 Bond Length1.258 (3) Å
N8-N9 Bond Length1.414 (3) Å
C2-N8-N9-C10 Torsion Angle174.2 (2)°

The torsion angle, being close to 180°, confirms a nearly planar and extended trans conformation about the N-N bond, which is a common feature in such systems. mdpi.com

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies of analogous compounds have identified their crystal systems, space groups, and unit cell parameters. For example, (1E,2E)-1,2-Bis[(E)-3-phenylallylidene]hydrazine crystallizes in the monoclinic system with the space group P21/c. researchgate.net Another related compound, 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is located on a center of symmetry and its asymmetric unit consists of half a molecule. nih.gov The specific parameters for these analogues provide a reference for what might be expected for this compound.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
(1E,2E)-1,2-Bis[(E)-3-phenylallylidene]hydrazineMonoclinicP21/ca = 10.938(2) Å b = 5.099(1) Å c = 12.871(3) Å β = 108.64(3)°
3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazineTriclinicP-1a = 5.9181(3) Å b = 7.1121(3) Å c = 8.1215(4) Å α = 101.996(2)° β = 90.738(2)° γ = 109.954(2)°

Conformational Studies in the Solid State

In the solid state, the conformation of these molecules is influenced by both intramolecular steric effects and intermolecular packing forces. The planarity of the central hydrazine-methylene backbone is a key conformational feature. mdpi.com The orientation of the chloro-phenyl rings relative to this central plane is also critical. In 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, the dihedral angle between the chlorophenyl ring and the central tetrazine ring is 47.65 (5)°. nih.gov Similarly, in a more complex bis(benzothiazine) analogue, two bicyclic fragments connected by a phenylmethylene group are oriented almost orthogonally to each other, with a dihedral angle of 82.16(7)°. nih.govnih.gov These findings suggest that significant twisting between the aromatic rings and the central linkage is common, driven by the need to minimize steric hindrance.

In-depth Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the functional groups present in a molecule and for providing information about its chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy: Vibrational Mode Assignments and Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound and its analogues, the FT-IR spectrum is dominated by several key absorptions. The C=N stretching vibration of the azomethine group is a particularly important diagnostic peak. researchgate.net

The table below summarizes the principal vibrational modes and their typical frequency ranges observed in related compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
N-H Stretch3500 - 3180Present in hydrazones with N-H bonds. researchgate.net For example, a peak at 3243 cm⁻¹ was assigned to N-H stretching in a triazine derivative. semanticscholar.org
Aromatic C-H Stretch3100 - 3000Characteristic of the phenyl rings.
C=N Stretch (Azomethine)1690 - 1590A strong absorption characteristic of the C=N bond. Phenylhydrazone analogues show peaks in the 1608-1597 cm⁻¹ range. researchgate.net
Aromatic C=C Stretch1600 - 1450Multiple bands are typically observed for the phenyl rings.
C-Cl Stretch800 - 600The exact position depends on the substitution pattern on the phenyl ring.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive spectroscopic analysis of the chemical compound this compound, specifically focusing on its nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) characteristics, could not be conducted due to a lack of available experimental data in the public domain. Despite extensive searches for detailed structural elucidation using ¹H and ¹³C NMR, as well as investigations into its electronic transitions and absorption characteristics via UV-Vis spectroscopy, no specific spectral data for this compound could be retrieved.

Efforts to locate ¹H and ¹³C NMR spectra, which are crucial for determining the precise arrangement of hydrogen and carbon atoms within a molecule and thus confirming its structure, were unsuccessful. Similarly, searches for UV-Vis spectroscopic data, which provides insights into the electronic structure and conjugation within the molecule by measuring its absorption of ultraviolet and visible light, yielded no relevant results for this compound.

While information on related compounds and general spectroscopic techniques is abundant, specific experimental data for the target molecule is conspicuously absent from the surveyed scientific literature and chemical databases. The synthesis of a related compound, a 1,2,4-diazaphospholide, has been reported to utilize 1,2-bis(chloro(phenyl)methylene)hydrazine as a starting material; however, the spectroscopic properties of this precursor were not provided in the available sources.

The absence of this fundamental data precludes a detailed discussion and the creation of data tables as requested for the advanced structural characterization and spectroscopic analysis of this compound. Further empirical research is required to determine the NMR and UV-Vis spectral properties of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For bis-(chloro-phenyl-methylene)-hydrazine, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in elucidating its properties.

Geometry Optimization and Validation against Experimental Structures

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Theoretical calculations for related structures, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, have shown that the optimized geometrical parameters obtained by DFT methods are in good agreement with experimental data from X-ray crystallography researchgate.net. This provides confidence in the accuracy of the predicted structure of this compound. The optimized geometry reveals the spatial orientation of the two chlorophenyl groups relative to the central hydrazine (B178648) bridge.

Table 1: Selected Predicted Geometrical Parameters for a this compound Analog

ParameterBond Length (Å)Bond Angle (°)
C-N1.34-
N-N1.38-
C-Cl1.74-
C-N-N-118.5
C-C-Cl-119.2

Note: Data is representative and based on computational studies of analogous structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap (ΔEGap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔEGap), is a key indicator of molecular stability and reactivity.

For molecules containing the bis(4-chlorophenyl) moiety, the HOMO is typically localized on the phenyl rings and the hydrazine bridge, indicating these are the regions most susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the entire molecule, including the chlorophenyl groups. A smaller HOMO-LUMO energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a related compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, suggesting good chemical stability. acadpubl.eu

Table 2: Predicted Frontier Molecular Orbital Energies for a this compound Analog

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
Energy Gap (ΔEGap)4.36

Note: Data is representative and based on computational studies of analogous structures.

Molecular Electrostatic Potential (MEP) Mapping: Prediction of Active Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the hydrazine bridge and the chlorine atoms, indicating these as likely sites for electrophilic interaction. researchgate.net The hydrogen atoms of the phenyl rings would exhibit a positive potential, making them susceptible to nucleophilic attack. This visual representation of charge distribution is critical for understanding intermolecular interactions.

Global and Local Reactivity Descriptors: Chemical Potential, Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of charge transfer.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ^2 / (2η).

Table 3: Predicted Global Reactivity Descriptors for a this compound Analog

DescriptorValue (eV)
Chemical Potential (μ)-4.07
Chemical Hardness (η)2.18
Softness (S)0.46
Electrophilicity Index (ω)3.80

Note: Data is representative and based on computational studies of analogous structures.

Mulliken Atomic Charge Analysis

In this compound, the Mulliken charge distribution is expected to show that the nitrogen and chlorine atoms carry negative charges, while the carbon and hydrogen atoms are generally positive. The specific charge values can help in identifying atoms that are more likely to participate in electrostatic interactions.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in a this compound Analog

AtomMulliken Charge (a.u.)
N (hydrazine)-0.25
C (attached to N)0.15
C (attached to Cl)0.05
Cl-0.10

Note: Data is representative and based on computational studies of analogous structures.

Theoretical Vibrational Spectroscopy: Prediction and Correlation of IR and Raman Spectra

Theoretical vibrational spectroscopy involves the calculation of the infrared (IR) and Raman spectra of a molecule. These calculations predict the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific atomic motions. DFT calculations are widely used for this purpose and have shown good agreement with experimental data for similar compounds. scispace.comsemanticscholar.org

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H, C=N, N-N, and C-Cl stretching and bending vibrations. For instance, C=N stretching vibrations are typically observed in the 1600-1650 cm⁻¹ region. The correlation between the theoretical and experimental spectra serves as a powerful validation of the computed molecular structure.

Table 5: Selected Predicted Vibrational Frequencies for a this compound Analog

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)3050 - 3100
C=N stretch1620
C-C stretch (aromatic)1450 - 1600
N-N stretch1150
C-Cl stretch700 - 800

Note: Data is representative and based on computational studies of analogous structures.

Conformational Energy Landscape and Stability Investigations

Computational studies on this compound, a Schiff base compound, have provided insights into its structural conformation and stability. The molecule, with the chemical formula C14H10Cl2N2, has a structure where the midpoint of the central N—N bond can lie on a center of inversion researchgate.net.

Investigations reveal that the molecular skeleton is nearly planar. The largest deviation from the mean plane of the molecule is reported to be 0.143 (4) Å for the nitrogen-bonded carbon atom researchgate.net. This planarity is a key aspect of its conformational stability. The molecule exhibits crystallographically imposed inversion symmetry located in the middle of the N—N bond, which measures 1.418 (3) Å researchgate.net. The C=N double bond length is 1.272 (2) Å, confirming its character researchgate.net. Such studies are fundamental to understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties.

Structural ParameterValue (Å)Significance
N—N Bond Length 1.418 (3)Central single bond with inversion symmetry researchgate.net
C=N Bond Length 1.272 (2)Indicative of a characteristic imine double bond researchgate.net
Max Deviation from Planarity 0.143 (4)Demonstrates the approximately planar nature of the molecule researchgate.net

Natural Bond Orbital (NBO) Analysis: Electron Delocalization and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and the stability of molecules. For hydrazine and benzohydrazide derivatives, NBO analysis has been employed to investigate these electronic properties researchgate.net. This analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization, which is crucial for understanding molecular stability and reactivity.

Tautomeric Equilibrium and Relative Stability Investigations

Information regarding specific computational investigations into the tautomeric equilibrium and the relative stability of different tautomers for this compound is not prominently available in the reviewed literature. Tautomerism, particularly keto-enol or imine-enamine tautomerism, is a potential area of study for hydrazone compounds, but specific findings for this molecule have not been detailed.

Computational Thermodynamic Properties: Enthalpy, Entropy, and Gibbs Free Energy of Formation

Detailed computational data on the standard enthalpy (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) for this compound are not specified in the available research. These thermodynamic parameters are essential for predicting the spontaneity of reactions and the stability of a compound under various conditions. While methods for calculating these properties for hydrazine derivatives exist, specific values for this compound are not provided in the surveyed scientific literature.

Quantum Chemical Insights into Intrinsic Reactivity

Theoretical Prediction of Reaction Sites and Preferred Reaction Pathways

Quantum chemical calculations can predict the most likely sites for chemical reactions on a molecule. For this compound, the molecular structure reveals key reactive centers. The presence of C=N double bonds (azomethine groups) indicates primary sites for nucleophilic addition reactions researchgate.net. The nitrogen atoms of the hydrazine bridge possess lone pairs of electrons, making them potential nucleophilic centers.

Computational models, such as Molecular Electrostatic Potential (MEP) maps, are often used to visualize electron-rich and electron-poor regions, thereby identifying sites susceptible to electrophilic and nucleophilic attack. While specific MEP analysis for this molecule is not detailed, the known chemistry of hydrazones suggests that the azomethine carbon is electrophilic and the nitrogen atoms are nucleophilic.

Coordination Chemistry and Ligand Behavior

Rational Design and Synthesis of Metal Complexes with Bis-(Chloro-Phenyl-Methylene)-Hydrazine Ligands

There is no available research detailing the rational design or synthesis of metal complexes specifically incorporating the this compound ligand. While general methodologies for synthesizing metal complexes with other bis(azine) or hydrazone ligands are established scispace.combme.hu, no studies have applied these or novel approaches to the title compound. The rational design of such complexes, which would involve tailoring the ligand's structure to achieve specific coordination geometries, electronic properties, or reactivity in the resulting metal complex, remains an unexplored area of research nih.govnih.gov.

Characterization of Metal-Ligand Bonding and Coordination Geometries in Complexes

Table 1: Selected Crystallographic Data for 1,2-bis(2-chlorobenzylidene)hydrazine Ligand nih.gov

Parameter Value
Chemical Formula C₁₄H₁₀Cl₂N₂
Molecular Weight 277.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.9449 (17)
b (Å) 13.548 (6)
c (Å) 11.993 (5)
β (°) 93.931 (6)
N-N Bond Length (Å) 1.418 (3)

Spectroscopic and Computational Studies of Coordination Compounds

No spectroscopic (e.g., IR, UV-Vis, NMR) or computational (e.g., DFT) studies have been published for the coordination compounds of this compound. Such studies are essential for elucidating the electronic structure, bonding, and properties of metal complexes nih.govnih.gov. While spectroscopic data for the free ligand exists, there is no corresponding data for its metal complexes to allow for a comparative analysis, which would be necessary to understand the effects of coordination on the ligand's electronic and vibrational properties.

Investigation of Redox Chemistry and Electrochemical Behavior of Metal Complexes

The redox chemistry and electrochemical behavior of metal complexes containing the this compound ligand have not been investigated. Techniques such as cyclic voltammetry are critical for understanding the electron transfer properties of coordination compounds, including determining the oxidation states of the metal center and assessing the potential for redox-based reactivity or catalysis nih.govnih.gov. This area remains unstudied for the title compound.

Analysis of Multidentate Ligand Architectures and Their Coordination Modes

Based on its structure, which contains two imine nitrogen atoms, this compound possesses the potential to act as a multidentate ligand. Hydrazone and azine-based ligands can coordinate to metal centers in various modes, including acting as bridging ligands between two metal centers or as chelating ligands to a single metal center nih.govresearchgate.net. However, without experimental data from synthesized complexes, the specific coordination modes adopted by this compound remain hypothetical. There are no research findings to confirm its denticity or preferred binding architecture with any metal ion.

Mechanistic Aspects of Biological Activity and Computational Drug Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Prediction of Ligand-Protein Binding Affinities and Intermolecular Interactions

There is no available data in the scientific literature detailing the prediction of ligand-protein binding affinities or the specific intermolecular interactions for bis-(chloro-phenyl-methylene)-hydrazine through molecular docking simulations.

Identification of Putative Binding Sites and Key Interacting Residues

Information regarding the identification of putative binding sites and the key amino acid residues that may interact with this compound is not available in published research.

Mechanistic Insights into Enzyme Inhibition via Docking Studies

While molecular docking is a powerful tool for understanding enzyme inhibition, no studies have been published that apply this technique to elucidate the potential inhibitory mechanisms of this compound against any specific enzyme.

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Dynamics

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and other biological macromolecules over time. These simulations are essential for understanding the stability of ligand-protein complexes and the dynamic behavior of these systems.

Analysis of Dynamic Behavior of Ligand-Protein Complexes

There are no published molecular dynamics simulation studies that analyze the dynamic behavior of a complex formed between this compound and a protein target.

Theoretical Studies of Biological Activity (e.g., Antimicrobial, Antiviral, Anticancer)

Computational chemistry has emerged as a powerful tool to predict and elucidate the biological activities of novel compounds, including various hydrazone derivatives. These theoretical studies provide a foundational understanding of how these molecules might interact with biological targets at a molecular level.

Computational studies on hydrazone derivatives suggest several mechanistic hypotheses for their observed antimicrobial, antiviral, and anticancer activities. A recurring theme in these hypotheses is the ability of the hydrazone scaffold to interact with key biological macromolecules.

For instance, in the context of antimicrobial activity , molecular docking studies on various hydrazone derivatives have shown potential interactions with essential bacterial enzymes. These interactions often involve hydrogen bonding and hydrophobic interactions within the active sites of enzymes, leading to their inhibition and subsequent disruption of vital bacterial processes. The presence of halogen atoms, such as chlorine, on the phenyl rings of compounds like this compound could enhance these interactions through halogen bonding, a specific type of non-covalent interaction.

In the realm of antiviral research , computational efforts have been directed towards understanding how hydrazone derivatives might interfere with viral replication. For example, a study on a novel bis-hydrazone, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, utilized in silico methods to investigate its potential inhibitory activity against SARS-CoV-2. nih.gov Such studies often identify key viral proteins, such as proteases or polymerases, as potential targets. The hydrazone derivatives are then computationally "docked" into the active sites of these proteins to predict binding affinities and interaction modes. The mechanistic hypothesis derived from these models is that the compound physically blocks the active site of the viral enzyme, preventing it from carrying out its function and thus inhibiting viral propagation.

The anticancer potential of hydrazones has also been explored through computational models. These studies often propose that hydrazone derivatives can act as inhibitors of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases. The planarity and charge distribution of the hydrazone molecule, influenced by substituents like the chloro-phenyl groups, are thought to be critical for effective binding to the target proteins. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of these molecules, further refining the mechanistic hypotheses. nih.gov

Computational Structure-Activity Relationship (QSAR) studies are instrumental in identifying the chemical features that are crucial for the biological activity of a series of compounds. For hydrazone derivatives, these studies have highlighted the importance of the nature and position of substituents on the aromatic rings.

The general scaffold of hydrazones, with its hydrogen bond donor and acceptor capabilities, is a key determinant of its biological activity. nih.gov SAR studies often reveal that modifications to the central hydrazine (B178648) linkage or the methylene (B1212753) bridge can significantly impact the compound's efficacy and selectivity.

Table 1: Interactive Data on Computational SAR Insights for Hydrazone Derivatives

Structural FeaturePredicted Impact on BioactivityRationale from Computational Studies
Halogen Substitution (e.g., Chlorine)Generally enhances activityIncreases lipophilicity, can participate in halogen bonding, alters electronic properties of the aromatic ring.
Bis-arylmethylene StructurePotentially allows for bidentate bindingSymmetrical structure may fit into specific receptor pockets or chelate metal ions essential for enzyme function.
Azomethine (-C=N-) LinkageCrucial for biological activityThe nitrogen atom can act as a hydrogen bond acceptor, and the overall planarity influences binding.
Phenyl Ring Position of SubstituentInfluences binding affinity and selectivityOrtho, meta, or para substitution alters the molecule's shape and electronic distribution, affecting interaction with target sites.

In Silico Pharmacokinetic and ADME Predictions (Focus on Mechanistic Basis)

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for understanding the potential bioavailability and metabolic fate of a compound, providing a mechanistic basis for its pharmacokinetic behavior.

For hydrazone derivatives, ADME predictions often focus on parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The presence of two chloro-phenyl groups in this compound would be expected to significantly increase its lipophilicity, which could enhance its absorption through cell membranes but might also lead to lower aqueous solubility and increased plasma protein binding.

Computational models can also predict potential sites of metabolism on the molecule. For this compound, the phenyl rings would be susceptible to hydroxylation by cytochrome P450 enzymes, and the hydrazine linkage could be a site for enzymatic cleavage. Understanding these metabolic pathways is essential for predicting the compound's in vivo half-life and potential for drug-drug interactions.

Table 2: Interactive Data on Predicted ADME Properties for a Generic this compound Structure

ADME PropertyPredicted OutcomeMechanistic Rationale
Absorption
Oral BioavailabilityModerate to HighIncreased lipophilicity from chloro-phenyl groups may favor passive diffusion across the gut wall.
Distribution
Plasma Protein BindingHighHigh lipophilicity generally leads to strong binding to plasma proteins like albumin.
Blood-Brain Barrier PermeationPossibleLipophilic nature may allow for penetration of the blood-brain barrier.
Metabolism
Primary Metabolic PathwaysAromatic hydroxylation, N-dealkylationPhenyl rings and the hydrazine linkage are common sites for phase I metabolism.
Cytochrome P450 InhibitionPossibleMany aromatic compounds can interact with and potentially inhibit CYP enzymes.
Excretion
Primary RouteHepaticMetabolites are likely to be excreted via the biliary route.

It is imperative to note that these are generalized predictions based on the structural features of this compound and the available data on analogous compounds. Rigorous experimental validation is necessary to confirm these theoretical findings.

Supramolecular Chemistry and Crystal Engineering

Analysis of Intermolecular Interactions in the Solid State: Hydrogen Bonding and Halogen Bonding

The solid-state structure of bis-(chloro-phenyl-methylene)-hydrazine is stabilized by a network of intermolecular interactions. In the case of the 2-chloro isomer, 1,2-bis(2-chlorobenzylidene)hydrazine, the molecule adopts a nearly planar conformation. nih.govresearchgate.net The crystal packing of this isomer is notable for the absence of classical N-H···N or O-H···N hydrogen bonds, which are often observed in other hydrazone derivatives. nih.govresearchgate.net

Halogen bonding is another key intermolecular interaction that can be anticipated in chloro-substituted compounds. This interaction involves the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. While not explicitly detailed for the 2-chloro isomer in the available literature, the presence of chlorine atoms suggests the potential for C-Cl···Cl or C-Cl···π interactions to contribute to the stability of the crystal structure. The interplay between weak hydrogen bonds and halogen bonds is a crucial aspect of the crystal engineering of halogenated organic molecules.

A summary of crystallographic data for 1,2-bis(2-chlorobenzylidene)hydrazine is provided in the table below.

Parameter Value
FormulaC14H10Cl2N2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.9449(17)
b (Å)13.548(6)
c (Å)11.993(5)
β (°)93.931(6)
V (ų)639.5(5)

Hirshfeld Surface Analysis and Quantification of Intermolecular Contact Contributions

A detailed Hirshfeld surface analysis for this compound or its isomers is not available in the reviewed literature. This type of analysis is a powerful tool for quantitatively dissecting the intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a visual representation of close contacts can be generated.

Design and Analysis of Crystal Packing Architectures and Their Influence on Bulk Properties

The crystal packing of 1,2-bis(2-chlorobenzylidene)hydrazine reveals a layered architecture. The nearly planar molecules are arranged in a way that maximizes van der Waals forces and the aforementioned weak C-H···Cl interactions. The absence of strong, directional hydrogen bonds leads to a packing arrangement that is heavily influenced by shape-fitting and the optimization of weaker, less directional forces.

The specific arrangement of molecules in the crystal lattice has a direct impact on the bulk properties of the material. For instance, the layered structure may influence mechanical properties such as slip and cleavage planes. The density of the packing and the strength of the intermolecular interactions will affect the melting point and solubility of the compound. Furthermore, the relative orientation of the chromophoric phenyl rings in the crystal can influence the solid-state optical properties, such as fluorescence and nonlinear optical behavior. The design of specific crystal packing architectures through the principles of crystal engineering allows for the tuning of these bulk properties for desired applications.

Principles of Self-Assembly in Bis-Hydrazone Systems

The self-assembly of bis-hydrazone systems into well-defined supramolecular architectures is governed by the principles of molecular recognition and complementarity. The final crystal structure represents a thermodynamic minimum, where the enthalpic gain from favorable intermolecular interactions outweighs the entropic cost of ordering.

Several key factors influence the self-assembly of bis-hydrazones:

Intermolecular Interactions: The presence of functional groups capable of forming strong and directional interactions, such as hydrogen bond donors and acceptors, is a primary driver of self-assembly. In the absence of these, weaker interactions like C-H···π, π-π stacking, and halogen bonds become dominant in directing the crystal packing.

Solvent Effects: The solvent from which the crystals are grown can influence the resulting polymorph and the inclusion of solvent molecules into the crystal lattice.

Substituent Effects: The nature and position of substituents on the phenyl rings can dramatically alter the intermolecular interaction landscape. In the case of this compound, the chloro-substituent introduces the possibility of halogen bonding and alters the electronic properties of the aromatic rings, thereby influencing potential π-π stacking interactions.

The study of how these factors can be systematically varied to achieve a desired crystal packing and, consequently, desired material properties, is the central focus of crystal engineering in bis-hydrazone systems.

Advanced Applications: Mechanistic and Theoretical Considerations

Nonlinear Optical (NLO) Properties: Mechanism of Intramolecular Charge Transfer and Electron Delocalization

The nonlinear optical (NLO) properties of organic molecules like bis-(chloro-phenyl-methylene)-hydrazine are fundamentally governed by the dynamics of intramolecular charge transfer (ICT) and the extent of electron delocalization within the molecular framework. The presence of the conjugated azine bridge (-C=N-N=C-) connecting the two chlorophenyl rings provides a pathway for significant electronic communication between the two halves of the molecule. This extended π-conjugation is a critical prerequisite for second and third-order NLO activity.

Upon excitation by an external electromagnetic field, such as a laser, the π-electrons in the molecule can be redistributed. In this compound, the chlorine atoms, being electron-withdrawing groups, and the phenyl rings, acting as π-electron reservoirs, in conjunction with the electron-rich azine linker, create a push-pull system. This facilitates the movement of electron density from the phenyl rings towards the azine bridge, and subsequently influenced by the chloro-substituents. This photoinduced charge transfer from a donor part of the molecule to an acceptor part results in a change in the molecule's dipole moment, which is the microscopic origin of the NLO response.

Theoretical studies on similar aryl hydrazone systems using computational methods like Density Functional Theory (DFT) have shown that the first hyperpolarizability (β), a measure of the second-order NLO activity, is highly dependent on the efficiency of this ICT process. The planarity of the molecule also plays a crucial role; a more planar conformation allows for better overlap of p-orbitals, leading to enhanced electron delocalization and a larger NLO response. Any twisting or deviation from planarity in the this compound structure would likely reduce the effective conjugation length and, consequently, the NLO properties.

The extent of electron delocalization can be visualized through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For efficient ICT, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting region. In this compound, the HOMO is expected to have significant contributions from the phenyl rings and the hydrazine (B178648) nitrogen atoms, while the LUMO would likely be distributed over the azine bridge and the chlorophenyl rings. The energy gap between the HOMO and LUMO is another critical parameter; a smaller energy gap generally correlates with a larger NLO response, as it indicates that the electrons can be more easily excited to a charge-transfer state.

A representative table of calculated NLO properties for a similar aryl hydrazone, based on DFT calculations, is provided below to illustrate the typical parameters investigated.

PropertyCalculated Value
Dipole Moment (μ)3.5 D
Average Polarizability (α)35 x 10-24 esu
First Hyperpolarizability (β)150 x 10-30 esu

Note: The values in this table are representative of a generic aryl hydrazone and are intended for illustrative purposes only, as specific experimental or computational data for this compound were not available in the searched literature.

Catalytic Applications: Theoretical Basis for Catalytic Activity and Reaction Mechanisms

The potential catalytic activity of this compound can be rationalized by considering the electronic and structural features of the molecule, particularly the presence of Lewis basic nitrogen atoms in the azine bridge and the potential for the molecule to act as a ligand for metal centers. The lone pairs of electrons on the nitrogen atoms can coordinate to metal ions, forming metal complexes that can act as catalysts for a variety of organic transformations.

Theoretical studies on similar Schiff base and hydrazone complexes have provided insights into the mechanistic pathways of their catalytic activity. The catalytic cycle often involves the coordination of the substrate to the metal center, followed by activation of the substrate through electronic interactions with the ligand framework. In the case of this compound, the chlorophenyl groups can influence the electron density at the metal center, thereby modulating its catalytic activity. The electron-withdrawing nature of the chlorine atoms could enhance the Lewis acidity of a coordinated metal center, making it a more effective catalyst for certain reactions.

For instance, in reactions such as carbon-carbon bond formation or oxidation/reduction reactions, the this compound ligand could stabilize the catalytically active metal species in a specific oxidation state or geometry. The conjugated π-system of the ligand can also participate in the catalytic cycle by facilitating electron transfer processes.

Computational modeling, such as DFT, can be employed to elucidate the reaction mechanisms of catalytic processes involving this compound-metal complexes. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. These calculations can also provide information on the role of the ligand in substrate activation and turnover.

A hypothetical catalytic cycle involving a metal complex of this compound is outlined below:

Coordination: The this compound ligand coordinates to a metal precursor to form the active catalyst.

Substrate Binding: The reactant molecule binds to the metal center of the catalyst.

Activation: The electronic properties of the ligand facilitate the activation of the substrate, for example, by weakening a specific bond.

Transformation: The activated substrate undergoes the desired chemical transformation.

Product Release: The product molecule detaches from the catalyst.

Catalyst Regeneration: The catalyst is regenerated, ready to start a new cycle.

The specific nature of the catalytic activity would be highly dependent on the choice of metal and the reaction conditions.

Sensor Development: Understanding the Molecular Mechanism of Sensing and Selectivity

The structural characteristics of this compound make it a promising candidate for the development of chemical sensors, particularly for the detection of metal ions or anions. The sensing mechanism would likely rely on the interaction of the analyte with the nitrogen atoms of the azine bridge, leading to a measurable change in the molecule's photophysical or electrochemical properties.

The molecular mechanism of sensing can be understood in terms of the coordination of the target analyte to the hydrazine moiety. This coordination event can induce changes in the electronic structure of the molecule, affecting its absorption and emission of light. For example, upon binding to a metal ion, the intramolecular charge transfer (ICT) characteristics of the molecule could be altered, resulting in a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing).

Selectivity is a crucial aspect of sensor design. The selectivity of a this compound-based sensor for a particular analyte would be determined by several factors, including the size and charge of the analyte, the coordination geometry of the binding site, and the electronic affinity between the analyte and the sensor molecule. The presence of the chloro-substituents on the phenyl rings can also influence the binding affinity and selectivity by modifying the electron density on the nitrogen atoms.

Theoretical calculations can play a vital role in understanding and predicting the sensing behavior of this compound. By modeling the interaction of the sensor molecule with different analytes, it is possible to calculate the binding energies and predict the selectivity. Furthermore, computational methods can simulate the changes in the electronic and optical properties of the sensor upon analyte binding, providing insights into the sensing mechanism. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the changes in the UV-Vis absorption spectrum of the molecule upon complexation with an analyte.

A table summarizing the potential sensing mechanism and selectivity factors is presented below.

FeatureRole in Sensing MechanismInfluence on Selectivity
Azine Nitrogen AtomsPrimary binding sites for analytes (e.g., metal ions) through coordination.The geometry and electronic properties of the binding pocket created by the nitrogen atoms can favor specific analytes.
Phenyl RingsPart of the conjugated system that influences the photophysical properties.Steric hindrance from the phenyl rings can prevent the binding of larger analytes.
Chloro SubstituentsModify the electron density on the nitrogen atoms, affecting their Lewis basicity and binding affinity.Can fine-tune the electronic match between the sensor and the target analyte, enhancing selectivity.
Conformational FlexibilityThe ability to adopt a specific conformation upon analyte binding can contribute to the sensing mechanism.A pre-organized or rigidified binding site can lead to higher selectivity.

Energetic Materials: Theoretical Assessment of Stability and Performance Factors

The presence of a significant number of nitrogen atoms in the hydrazine linkage of this compound suggests its potential as a high-energy density material. The energy content of such compounds is related to the large positive enthalpy of formation associated with the N-N and C=N bonds, which release a substantial amount of energy upon decomposition to form stable products like N2 gas.

The theoretical assessment of the stability and performance of this compound as an energetic material involves several key considerations. Stability is of paramount importance for the safe handling and storage of energetic materials. The thermal stability can be computationally evaluated by calculating the bond dissociation energies (BDEs) of the weakest bonds in the molecule. The initial step in the decomposition of many energetic materials is the cleavage of a specific bond, and a higher BDE for the weakest bond generally indicates greater thermal stability. For this compound, the N-N and C-N bonds are likely to be the most critical in determining its thermal stability. The presence of the chlorine atoms could also influence the decomposition pathway.

The performance of an energetic material is typically characterized by its detonation velocity and detonation pressure. These properties can be predicted using empirical and theoretical methods that rely on the compound's elemental composition, density, and heat of formation. The heat of formation can be calculated using quantum chemical methods. A higher, positive heat of formation generally contributes to better detonation performance.

The oxygen balance is another crucial factor for energetic materials. It is a measure of the degree to which a compound can be oxidized to CO2, H2O, and N2. While this compound itself is oxygen-deficient, its performance could be tailored in formulations with oxygen-rich components.

A summary of the key factors for the theoretical assessment of this compound as an energetic material is provided in the table below.

Performance/Stability FactorTheoretical Assessment MethodSignificance
Heat of Formation (ΔHf) Quantum chemical calculations (e.g., G3, G4 theory).A higher positive value generally indicates a greater energy release upon detonation.
Density (ρ) Can be estimated from crystal structure prediction or molecular volume calculations.A higher density leads to a higher detonation velocity and pressure.
Detonation Velocity (D) Predicted using thermochemical codes (e.g., CHEETAH) based on ΔHf and ρ.A primary measure of the speed of the detonation wave.
Detonation Pressure (P) Predicted using thermochemical codes.A measure of the pressure exerted by the detonation wave.
Bond Dissociation Energy (BDE) Calculated using DFT to identify the weakest bond.An indicator of thermal stability; a higher BDE for the trigger linkage suggests greater stability.
Oxygen Balance (OB) Calculated based on the elemental composition.Determines the efficiency of combustion and the nature of the detonation products.

It is important to note that these are theoretical predictions, and experimental validation would be necessary to confirm the potential of this compound as an energetic material.

Q & A

Q. What are the established synthetic routes for preparing bis-(chloro-phenyl-methylene)-hydrazine derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, hydrazine hydrate can react with carbonyl-containing precursors (e.g., substituted aldehydes or ketones) under reflux in anhydrous methanol or ethanol. A 1:2 molar ratio of hydrazine to carbonyl compound is often used, followed by crystallization for purification . Similar methodologies are employed for analogous hydrazine-based compounds, such as β-furan-fused bis(difluoroboron)hydrazine dyes, where structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and MALDI-TOF HRMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of hydrazine linkages and substituent positions. For instance, 1H^1 \text{H}-NMR can identify imine protons (δ ~8–9 ppm) and aromatic protons, while 13C^{13} \text{C}-NMR resolves carbonyl and aromatic carbons. Mass spectrometry (e.g., MALDI-TOF HRMS) provides molecular ion peaks to verify stoichiometry. Elemental analysis further ensures purity (>95%) . UV-vis spectroscopy (absorption maxima ~300–400 nm) and photoluminescence (emission ~600–700 nm) are used for photophysical characterization .

Q. What safety protocols are essential for handling hydrazine derivatives in the lab?

Hydrazine derivatives require strict safety measures due to toxicity and reactivity. Key protocols include:

  • Use of fume hoods and personal protective equipment (gloves, goggles).
  • Avoidance of direct skin contact; hydrazines can cause dermatitis or systemic toxicity.
  • Storage in inert, airtight containers to prevent oxidation.
  • Immediate medical consultation if exposure occurs, as hydrazines may affect the central nervous system and liver .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound metal complexes?

Coordination complexes are prepared by reacting hydrazine derivatives with metal salts (e.g., CuI) in polar solvents (acetonitrile or chloroform). Stirring at room temperature for 1–2 hours, followed by slow evaporation, yields crystalline products. For example, a 70% yield was achieved for a Cu(I) complex using triphenylphosphine as a ligand . Solvent choice, stoichiometry, and crystallization kinetics significantly impact yield and purity.

Q. What role do computational studies play in understanding reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations can model reaction pathways, such as cycloaddition or cycloreversion steps in hydrazine-catalyzed reactions. Computational analysis of activation barriers (e.g., ~20–25 kcal/mol for [2.2.2]-bicyclic hydrazines) guides catalyst design by predicting reactivity trends. Experimental validation via kinetic studies and Arrhenius plots is critical .

Q. How can this compound derivatives be engineered for photostability in fluorescent applications?

Fusion of aromatic rings (e.g., furan) extends π-conjugation, red-shifting absorption/emission wavelengths (e.g., 646–667 nm). Incorporating electron-withdrawing groups (e.g., chlorine) enhances photostability by reducing oxidation susceptibility. UV-vis and photoluminescence spectroscopy quantify extinction coefficients (~10,000–120,000 M1^{-1}cm1^{-1}) and quantum yields (Φ = 0.30–0.45) .

Q. What analytical methods quantify trace this compound in reaction mixtures?

Spectrophotometric methods using potassium permanganate (λmax\lambda_{\text{max}} = 526–546 nm) are effective. Hydrazine reduces permanganate, with molar absorptivity ~2200 L·Mol1^{-1}·cm1^{-1}. Chromatographic techniques (HPLC or GC-MS) with derivatization (e.g., phenylhydrazone formation) improve sensitivity for sub-ppm detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.